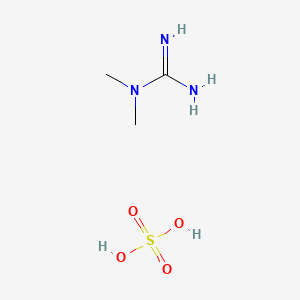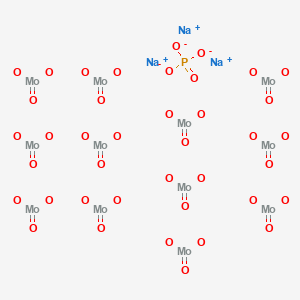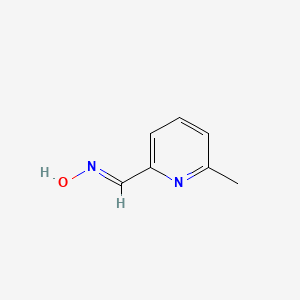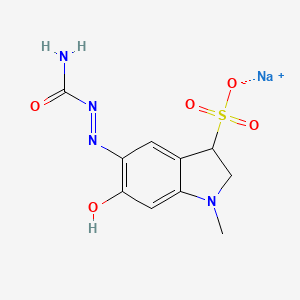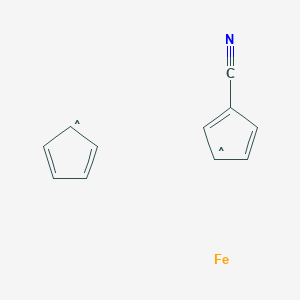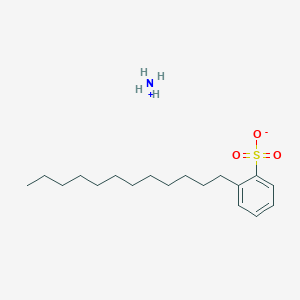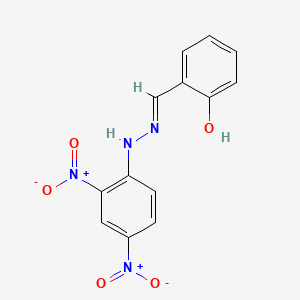
2-羟基苯甲醛2,4-二硝基苯肼
描述
Synthesis Analysis
Arsenic (II) sulfide occurs naturally in the environment as a component of more than 245 minerals, mostly ores containing sulfide along with copper, nickel, lead, cobalt, or other metals. Weathering of rocks converts arsenic sulfides to arsenic trioxide, which enters the arsenic cycle either as dust or by dissolving in rain, rivers, or groundwater, making groundwater contamination by arsenic a serious global threat (Mandal & Suzuki, 2002).
Molecular Structure Analysis
The molecular structure and surface complexation models of arsenic (II) sulfide are critical for understanding its interactions in the environment. These interactions involve outer-sphere and inner-sphere complex models, which explain the sorption mechanisms on solid surfaces like sulfides and (hydro)oxides of Fe, Al, and Mn (Wang & Mulligan, 2008).
Chemical Reactions and Properties
Arsenic (II) sulfide undergoes various chemical reactions under different environmental conditions. For instance, in the presence of Fe3+ or bacteria, the oxidation rates of As-bearing sulfides increase, except for arsenopyrite, where the oxidation by dissolved oxygen does not depend significantly on pH (Lengke, Sanpawanitchakit, & Tempel, 2009).
Physical Properties Analysis
The physical properties of arsenic (II) sulfide, such as solubility and phase behavior, are influenced by environmental factors like pH and redox potential. These properties are crucial for understanding its mobility and bioavailability in water and soil systems.
Chemical Properties Analysis
Arsenic (II) sulfide's chemical properties, including its reactivity towards other elements and compounds, play a significant role in its environmental and health impacts. For example, the transformation of arsenic sulfides leads to the release of arsenic trioxide, a toxic compound with significant health risks (Mandal & Suzuki, 2002).
科学研究应用
色谱分析:2-羟基苯甲醛2,4-二硝基苯肼在色谱分析中的应用已有充分记录。例如,它已被用于区分和分离各种酚类化合物和衍生物,包括不同醛类的2,4-二硝基苯肼(Yang & Chow, 1968)。此外,通过薄层色谱法分离各种2,4-二硝基苯肼是一个重要的应用,展示了2-羟基苯甲醛2,4-二硝基苯肼在分析化学中的多功能性(Byrne, 1965)。
化学结构和物理性质:该化合物已被研究其结构特征和物理性质。研究重点放在了肼骨架的平面性上,这得益于分子内氢键的作用,这有助于其独特的化学行为(Baughman, Martin, Singh & Stoffer, 2004)。类似地,对2-羟基-4-甲氧基苯甲醛转化为2,4-二硝基苯肼的研究突显了修改其化学结构以用于各种应用的潜力(Likibi Belline, 2023)。
非线性光学活性和发光性:一些研究报告了含有2-羟基苯甲醛2,4-二硝基苯肼的分子具有非线性光学活性和发光性,这为其在材料科学和光物理学中的应用打开了可能性(Barbazán et al., 2008)。
在反应机制中的作用:它已被用于研究反应机制,例如2-羟基苯甲醛与炔烃、烯烃或戊二烯的反应,为裂解醛类C-H键和新化合物形成提供了见解(Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999)。
安全和危害
未来方向
The future directions for 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone could involve its potential use in antimicrobial applications. A study has shown that phenylhydrazones, including 2,4-Dinitrophenylhydrazone derivatives, have in vitro antimicrobial and resistance modulating activity against a panel of Gram-positive, Gram-negative, and fungal species .
属性
IUPAC Name |
2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPIKWRRWNIRV-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418825 | |
| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
1160-76-5 | |
| Record name | NSC405687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Copper, diazotized 2-methoxy-4-nitrobenzenamine-4-[(8-hydroxy-6-sulfo-2-naphthalenyl)amino]benzoic a](/img/no-structure.png)
